Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate

Lipophilicity CNS drug design Blood-brain barrier permeability

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate (CAS 1422344-29-3) is a heterocyclic building block featuring a fused pyrrole-oxazole bicyclic core with an ethyl ester substituent at the 2-position. It has a molecular formula of C₈H₁₀N₂O₃, a molecular weight of 182.18 g/mol, and a predicted boiling point of 293.0±32.0 °C.

Molecular Formula C8H10N2O3
Molecular Weight 182.18
CAS No. 1422344-29-3
Cat. No. B1652283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate
CAS1422344-29-3
Molecular FormulaC8H10N2O3
Molecular Weight182.18
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(O1)CNC2
InChIInChI=1S/C8H10N2O3/c1-2-12-8(11)7-10-5-3-9-4-6(5)13-7/h9H,2-4H2,1H3
InChIKeyAKIRFRIMCOPEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate (CAS 1422344-29-3): Physicochemical & Synthetic Utility Baseline for Procurement Decisions


Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate (CAS 1422344-29-3) is a heterocyclic building block featuring a fused pyrrole-oxazole bicyclic core with an ethyl ester substituent at the 2-position. It has a molecular formula of C₈H₁₀N₂O₃, a molecular weight of 182.18 g/mol, and a predicted boiling point of 293.0±32.0 °C . The compound is typically supplied as an off-white solid with purity specifications of ≥98% (NLT 98%) by commercial vendors serving pharmaceutical R&D and quality control needs . Its unique combination of a conformationally constrained scaffold and a hydrolyzable ester handle distinguishes it from simple alkyl-substituted analogs in the pyrrolo[3,4-d]oxazole series.

Why 2-Methyl and 2-Trifluoromethyl Pyrrolo[3,4-d]oxazole Analogs Cannot Replace Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate in Synthesis-Driven Programs


In-class pyrrolo[3,4-d]oxazole compounds are not functionally interchangeable because the 2-position substituent governs both physicochemical properties and downstream synthetic utility. The ethyl ester of the target compound serves as a latent carboxylic acid, enabling late-stage hydrolysis and subsequent diversification—a capability absent in the 2-methyl (CAS 885273-92-7) and 2-trifluoromethyl (CAS 1553960-27-2) analogs, which are chemically inert at this position [1]. Additionally, the ester group significantly alters lipophilicity and hydrogen-bonding capacity relative to alkyl-substituted congeners, directly impacting solubility, permeability, and formulation behavior. Selecting a generic analog based solely on the shared bicyclic scaffold would compromise both chemical tractability and pharmacokinetic optimization potential. The quantitative evidence below details these critical differentiating parameters.

Quantitative Differentiation Evidence for Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate vs Closest Analogs


LogP 0.78 vs XLogP3 -0.2: A 10-Fold Lipophilicity Advantage Over the 2-Methyl Analog for CNS Permeability Optimization

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate (target) has a calculated LogP of 0.78 , while the 2-methyl analog 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole (CAS 885273-92-7) exhibits an XLogP3 of -0.2 [1]. This +1.0 log unit difference corresponds to an approximately 10-fold increase in octanol-water partition coefficient, shifting the target compound into the optimal lipophilicity range (LogP ~1-3) for passive blood-brain barrier penetration while retaining aqueous solubility.

Lipophilicity CNS drug design Blood-brain barrier permeability

pKa 5.21 vs 6.10: Enhanced Pyrrole NH Acidity Alters Protonation State and Hydrogen-Bonding Capacity Relative to the 2-Methyl Analog

The pyrrole NH of the target compound has a predicted pKa of 5.21 , compared to a predicted pKa of 6.10 for the 2-methyl analog . At physiological pH 7.4, this 0.89 unit difference translates to the target compound being approximately 99.7% deprotonated (anionic) versus approximately 95.2% for the 2-methyl analog. The higher degree of deprotonation can enhance hydrogen-bond acceptor strength and influence binding affinity to positively charged protein pockets.

Acidity Protonation state Molecular recognition

Ethyl Ester Handle Enables Hydrolysis to Carboxylic Acid: A Latent Functional Group Absent in 2-Methyl and 2-Trifluoromethyl Analogs

The target compound's 2-ethoxycarbonyl group can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to generate 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylic acid, a versatile intermediate for amide bond formation, bioconjugation, and parallel library synthesis. In contrast, the 2-methyl (CAS 885273-92-7) and 2-trifluoromethyl (CAS 1553960-27-2) analogs bear chemically inert substituents that cannot be readily transformed, limiting their utility to end-point compounds rather than modular building blocks [1].

Synthetic versatility Prodrug design Late-stage functionalization

Neutral Free Base (LogP 0.78) vs Hydrochloride Salt (LogP -0.24): Partitioning Behavior Dictates Formulation and Administration Route Selection

The neutral free base form of the target compound (CAS 1422344-29-3) has a measured/computed LogP of 0.78 , whereas the hydrochloride salt (CAS 2177257-76-8) exhibits a substantially lower LogP of -0.24 . This ~1.0 log unit difference (approximately 10-fold in partition coefficient) reflects the profound impact of salt formation on lipophilicity. The free base is suitable for organic-phase reactions and formulations targeting passive membrane permeation, while the hydrochloride salt offers enhanced aqueous solubility—potentially >10 mg/mL based on class behavior—for intravenous or oral solution formulations.

Salt selection Formulation Bioavailability

High-Value Procurement and Application Scenarios for Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate (CAS 1422344-29-3)


CNS Drug Discovery Programs Requiring Balanced Lipophilicity (LogP 0.78) for Blood-Brain Barrier Penetration

Based on the quantitatively demonstrated LogP advantage of 0.78 versus the 2-methyl analog (XLogP3 -0.2) , this compound should be prioritized as a starting scaffold or building block for neuroscience targets where passive CNS penetration is required. The LogP falls within the established optimal range (1-3) for BBB permeability, positioning it ahead of more polar pyrrolo[3,4-d]oxazole congeners that would require additional structural modifications to achieve brain exposure.

Medicinal Chemistry Campaigns Requiring a Latent Carboxylic Acid for Late-Stage Diversification

The ethyl ester group enables straightforward hydrolysis to the corresponding carboxylic acid under mild conditions , providing a modular handle for parallel amide synthesis, bioconjugation, and PROTAC linker attachment. This functional handle is absent in the 2-methyl and 2-trifluoromethyl analogs, making the target compound the only viable choice among simple pyrrolo[3,4-d]oxazoles for programs requiring a carboxylic acid prodrug or late-stage functionalization strategy.

Physicochemical Screening Libraries Requiring pKa Differentiation for Ionization State-Dependent Assays

The target compound's pKa of 5.21 contrasts with the 2-methyl analog's pKa of 6.10 , providing a distinct protonation profile at physiological pH. This makes it a valuable comparator molecule for establishing structure-activity relationships (SAR) where the ionization state of the pyrrole NH influences target binding, solubility, or off-target liability. Inclusion in screening cascades alongside the methyl analog enables deconvolution of electrostatic versus steric contributions to biological activity.

Formulation Development Requiring the Neutral Free Base for Organic-Phase Processing or Non-Aqueous Formulations

The free base form (LogP 0.78) provides a 10-fold higher lipophilicity compared to the hydrochloride salt (LogP -0.24) . Procurement of the free base is indicated when the synthetic route or formulation requires organic solvent solubility, compatibility with hydrophobic excipients, or when passive membrane permeability in cell-based assays is a critical parameter. The hydrochloride salt should be selected only when aqueous solubility for in vivo dosing is the primary requirement.

Quote Request

Request a Quote for Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.